1-(2-Amino-4,5-dimethylphenyl)ethanone

Organic synthesis Aminoacetophenone preparation Reductive hydration

1-(2-Amino-4,5-dimethylphenyl)ethanone (CAS 106634-67-7, C10H13NO) features ortho-amino/carbonyl geometry enabling robust intramolecular N–H⋯O hydrogen bonding, confirmed crystallographically. This planarity templates regioselective α-chlorination for synthesizing aminothiazoles and imidazoles. With XLogP 2.2—1.3 units higher than unsubstituted 2′-aminoacetophenone—it offers enhanced membrane permeability for medicinal chemistry applications requiring increased lipophilicity.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 106634-67-7
Cat. No. B011826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4,5-dimethylphenyl)ethanone
CAS106634-67-7
SynonymsEthanone, 1-(2-amino-4,5-dimethylphenyl)- (9CI)
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)N)C(=O)C
InChIInChI=1S/C10H13NO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,11H2,1-3H3
InChIKeyBAXIUKDACWCIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4,5-dimethylphenyl)ethanone CAS 106634-67-7: Sourcing Guide and Core Physicochemical Profile


1-(2-Amino-4,5-dimethylphenyl)ethanone (CAS 106634-67-7, also referred to as 2-amino-4,5-dimethylacetophenone) is an ortho-amino substituted acetophenone derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . Its structure features a carbonyl group ortho to a primary amino group on a 4,5-dimethylphenyl ring, enabling intramolecular N–H⋯O hydrogen bonding that influences both solid-state packing and solution-phase reactivity [1]. The compound is characterized by a calculated XLogP of 2.2, a topological polar surface area of 43.1 Ų, and one hydrogen bond donor site .

Why 1-(2-Amino-4,5-dimethylphenyl)ethanone Cannot Be Replaced by Generic Acetophenones


The specific substitution pattern of 1-(2-amino-4,5-dimethylphenyl)ethanone—with a primary amino group positioned ortho to the carbonyl and two methyl groups at the 4 and 5 positions—creates a unique electronic and steric environment that distinguishes it from unsubstituted or alternatively substituted 2-aminoacetophenones. The intramolecular N–H⋯O hydrogen bond, confirmed crystallographically [1], stabilizes a conformation that alters the reactivity of both the amino and carbonyl functionalities relative to analogs lacking this ortho-relationship or bearing different alkyl substitution. Additionally, the 4,5-dimethyl substitution increases lipophilicity (calculated XLogP = 2.2) compared to the parent 2′-aminoacetophenone (XLogP ≈ 0.9), affecting solubility and partitioning behavior in synthetic and biological applications. These structural features render generic substitution with unsubstituted or differently substituted 2-aminoacetophenones inappropriate for applications requiring precise reactivity or physicochemical profiles.

1-(2-Amino-4,5-dimethylphenyl)ethanone: Quantified Evidence for Scientific Selection


Synthetic Yield Comparison: Reductive Hydration of 1-Ethynyl-4,5-dimethyl-2-nitrobenzene

In a head-to-head comparison of reducing agents for the one-pot conversion of 1-ethynyl-4,5-dimethyl-2-nitrobenzene to 1-(2-amino-4,5-dimethylphenyl)ethanone, Fe/HCl provided the highest yield (73%), outperforming Zn/HCl (66%) and SnCl₂ (63%) . This quantitative yield data enables informed selection of synthetic route when preparing this specific compound.

Organic synthesis Aminoacetophenone preparation Reductive hydration

Lipophilicity Differentiation: 1-(2-Amino-4,5-dimethylphenyl)ethanone vs. Unsubstituted 2′-Aminoacetophenone

The presence of two methyl groups at the 4 and 5 positions significantly increases the lipophilicity of 1-(2-amino-4,5-dimethylphenyl)ethanone (calculated XLogP = 2.2) compared to the unsubstituted parent compound, 2′-aminoacetophenone (calculated XLogP ≈ 0.9). This represents a ~1.3 log unit increase, corresponding to an approximately 20-fold higher partition coefficient in octanol/water systems.

Physicochemical properties Lipophilicity XLogP

Crystal Packing and Hydrogen Bonding Differentiation: Intramolecular N–H⋯O vs. Positional Isomers

Single-crystal X-ray diffraction reveals that 1-(2-amino-4,5-dimethylphenyl)ethanone adopts a planar conformation stabilized by an intramolecular N–H⋯O hydrogen bond between the ortho-amino group and the carbonyl oxygen, with the molecule lying on a crystallographic mirror plane and packing in orthorhombic space group [1]. In contrast, positional isomers such as 3-amino-4,5-dimethylacetophenone (CAS 857561-24-1) lack the ortho-amino/carbonyl proximity and therefore cannot form this intramolecular hydrogen bond, resulting in different conformational preferences and intermolecular packing motifs.

Crystal engineering Supramolecular chemistry Hydrogen bonding

Synthetic Versatility: Direct Chlorination to 1-(2-Amino-4,5-dimethylphenyl)-2-chloroethanone

1-(2-Amino-4,5-dimethylphenyl)ethanone serves as a direct precursor to 1-(2-amino-4,5-dimethylphenyl)-2-chloroethanone via α-chlorination . This α-chloroketone derivative is a valuable electrophilic synthon for the construction of nitrogen- and sulfur-containing heterocycles (e.g., aminothiazoles, imidazoles). In contrast, analogs lacking the ortho-amino group (e.g., 4,5-dimethylacetophenone) cannot undergo the same intramolecularly templated chlorination due to the absence of the hydrogen-bond-directing amino group that influences regioselectivity.

Synthetic intermediate Heterocycle precursor α-Haloketone

1-(2-Amino-4,5-dimethylphenyl)ethanone: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of 2-Amino-4,5-dimethylacetophenone via Reductive Hydration: Fe/HCl Preferred

For laboratories synthesizing this compound via the one-pot reductive hydration of 1-ethynyl-4,5-dimethyl-2-nitrobenzene, the use of Fe/HCl is quantitatively validated to provide the highest isolated yield (73%) among the reducing agents tested (Zn/HCl: 66%; SnCl₂: 63%) . This evidence supports selection of Fe/HCl to maximize synthetic efficiency.

Crystal Engineering and Supramolecular Studies Exploiting Intramolecular N–H⋯O Bonding

Researchers designing crystalline materials or studying hydrogen-bond-directed assembly should select 1-(2-amino-4,5-dimethylphenyl)ethanone over positional isomers such as 3-amino-4,5-dimethylacetophenone, as the ortho-amino/carbonyl geometry provides a predictable, robust intramolecular N–H⋯O hydrogen bond that templates planar molecular conformation and influences intermolecular packing .

Lipophilicity-Tuned Building Block for Medicinal Chemistry

In medicinal chemistry campaigns where increased lipophilicity is desired to improve membrane permeability or blood-brain barrier penetration, 1-(2-amino-4,5-dimethylphenyl)ethanone (XLogP = 2.2) offers a 1.3 log unit increase in lipophilicity relative to the unsubstituted 2′-aminoacetophenone (XLogP ≈ 0.9) . This quantitative differentiation enables rational selection of the dimethyl-substituted analog when higher logP is required.

Precursor to Ortho-Amino-α-chloroketone Heterocyclic Synthons

1-(2-Amino-4,5-dimethylphenyl)ethanone is specifically valuable for synthesizing 1-(2-amino-4,5-dimethylphenyl)-2-chloroethanone, a versatile electrophilic intermediate for constructing aminothiazoles, imidazoles, and other nitrogen heterocycles. Analogs lacking the ortho-amino group cannot undergo the same regioselective α-chlorination templated by the intramolecular hydrogen bond, making this compound uniquely suited for this synthetic pathway .

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